

Application Notes and Protocols for Disulfamide in Organoid Culture Systems

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Compound of Interest		
Compound Name:	Disulfamide	
Cat. No.:	B1202309	Get Quote

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Introduction

Organoids are three-dimensional (3D) in vitro culture systems that recapitulate the key structural and functional characteristics of their in vivo organ counterparts. Their ability to mimic organ-specific physiology and disease states has positioned them as invaluable tools in basic research, drug discovery, and personalized medicine.[1] This document provides detailed application notes and proposed protocols for the use of **Disulfamide**, a carbonic anhydrase inhibitor, in organoid culture systems. While direct literature on **Disulfamide** in organoids is not currently available, this guide is based on the known mechanisms of carbonic anhydrase inhibitors and established methodologies for drug screening in organoids.

Disulfamide's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial for maintaining pH homeostasis.[2] Notably, certain CA isoforms, such as Carbonic Anhydrase IX (CAIX), are significantly overexpressed in various cancers and contribute to tumor progression and acidosis.[2][3][4][5] Furthermore, some carbonic anhydrases have been shown to modulate key signaling pathways in cancer, including the Wnt signaling pathway.[6][7][8] These findings suggest a strong rationale for investigating **Disulfamide** as a potential therapeutic agent in cancer organoid models.

Data Presentation: Effects of Analogous Carbonic Anhydrase Inhibitors



The following table summarizes the observed effects of other carbonic anhydrase inhibitors in various biological systems, providing a basis for hypothesizing the potential impact of **Disulfamide** on organoids.

Compound	Model System	Concentration Range	Observed Effects	Reference
Acetazolamide	Urinary Bladder Cancer Cells	Not specified	Inhibition of cell migration and invasion; suppression of β-catenin signaling.	[9]
HTS (a potent CA inhibitor)	Fetal Rat Long Bone Organ Culture	3 x 10 ⁻⁶ M - 3 x 10 ⁻⁵ M	Inhibition of bone resorption stimulated by PTH, PGE2, 1,25-(OH)2D3, and IL-1.	[10]
Dorzolamide	Human Meibomian Gland Epithelial Cells	50 μg/ml - 500 μg/ml	High concentrations decreased cell proliferation and promoted differentiation.	[11]
SLC-0111	Human Colorectal and Breast Cancer Cells	IC50: several fold smaller than 2.5 nM	Inhibition of cancer cell proliferation, including under hypoxic conditions.	[5]

Experimental Protocols

The following are detailed, adaptable protocols for the application of **Disulfamide** in organoid culture systems, based on established drug screening methodologies.[12][13][14][15][16]



Protocol 1: General Drug Screening of Disulfamide in Patient-Derived Cancer Organoids

Objective: To assess the dose-dependent effects of **Disulfamide** on the viability and growth of patient-derived cancer organoids.

Materials:

- Patient-derived cancer organoids (e.g., colorectal, pancreatic, breast)
- Basement membrane matrix
- Organoid culture medium (specific to the organoid type)
- Disulfamide (stock solution prepared in a suitable solvent, e.g., DMSO)
- 96-well culture plates (white, clear-bottom for luminescence assays)
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Phosphate-buffered saline (PBS)
- Organoid dissociation reagent

Procedure:

- Organoid Seeding:
 - Thaw and expand patient-derived organoids according to standard protocols.
 - Harvest and dissociate organoids into small fragments or single cells using an appropriate dissociation reagent.
 - Resuspend the organoid fragments/cells in the basement membrane matrix on ice.
 - Seed 10-20 μL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.



- Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.
- Carefully add 100 μL of complete organoid culture medium to each well.
- Culture for 2-4 days to allow for organoid formation and stabilization.

Disulfamide Treatment:

- Prepare a serial dilution of **Disulfamide** in organoid culture medium to achieve the desired final concentrations (e.g., 0.1 μM to 100 μM). Include a vehicle control (medium with the same concentration of solvent as the highest **Disulfamide** concentration).
- Carefully remove the existing medium from the wells.
- Add 100 μL of the appropriate **Disulfamide** dilution or vehicle control to each well.
- Incubate the plate at 37°C for 72 hours.
- Assessment of Cell Viability:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add 100 μL of the cell viability reagent to each well.
 - Lyse the organoids by vigorously pipetting up and down to disrupt the matrix domes.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the luminescence using a plate reader.
 - Calculate the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Analysis of Wnt Signaling Pathway Modulation by Disulfamide in Colorectal Cancer Organoids

Objective: To investigate the effect of **Disulfamide** on the Wnt signaling pathway in colorectal cancer (CRC) organoids.



Materials:

- CRC organoids (preferably with known Wnt pathway mutations, e.g., APC-deficient)
- Disulfamide
- Organoid culture medium
- Reagents for RNA extraction
- Reagents for gRT-PCR (primers for Wnt target genes like AXIN2, LGR5)
- Reagents for protein extraction and Western blotting (antibodies for β -catenin, active β -catenin)
- Reagents for immunofluorescence staining (antibodies for β-catenin)

Procedure:

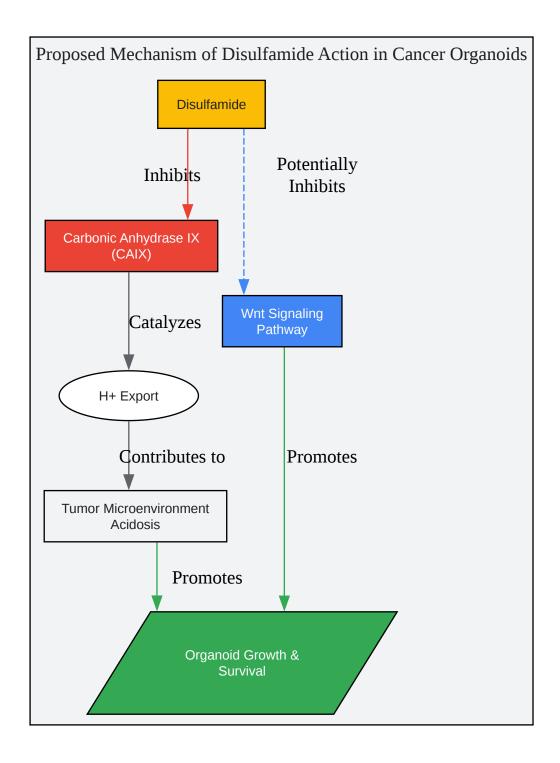
- Organoid Culture and Treatment:
 - Culture and treat CRC organoids with a predetermined concentration of **Disulfamide** (e.g., IC50 value from Protocol 1) and a vehicle control for 48-72 hours as described in
 Protocol 1.
- Quantitative Real-Time PCR (qRT-PCR):
 - Harvest organoids from the matrix using a cell recovery solution.
 - Extract total RNA using a suitable kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR using primers for Wnt target genes (AXIN2, LGR5) and a housekeeping gene for normalization.
 - Analyze the relative gene expression changes between **Disulfamide**-treated and control organoids.



- Western Blotting:
 - Harvest organoids and extract total protein.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - \circ Probe the membrane with primary antibodies against total β-catenin and active (non-phosphorylated) β-catenin.
 - Use a loading control antibody (e.g., GAPDH) for normalization.
 - Analyze the changes in protein levels.
- Immunofluorescence Staining:
 - \circ Fix, permeabilize, and stain whole organoids or organoid sections with an antibody against β -catenin.
 - Counterstain with a nuclear stain (e.g., DAPI).
 - \circ Image the organoids using a confocal microscope to observe changes in β -catenin localization (nuclear vs. cytoplasmic/membranous).

Mandatory Visualizations

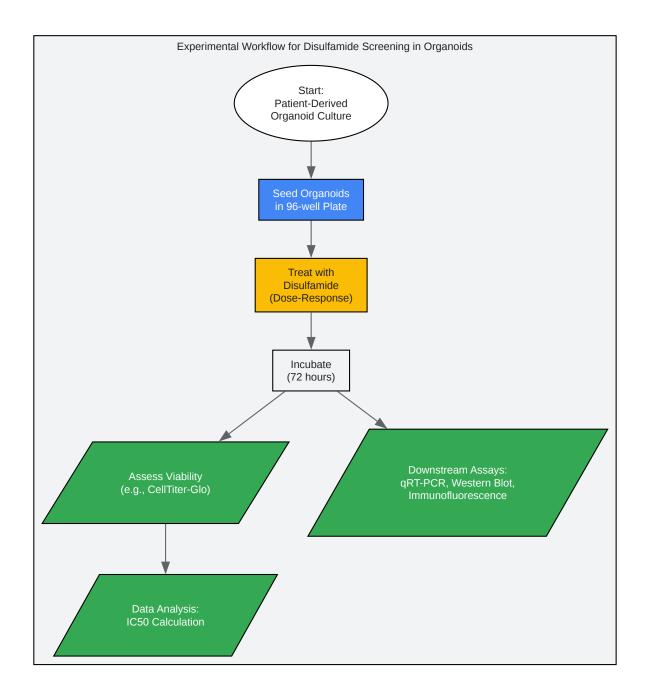




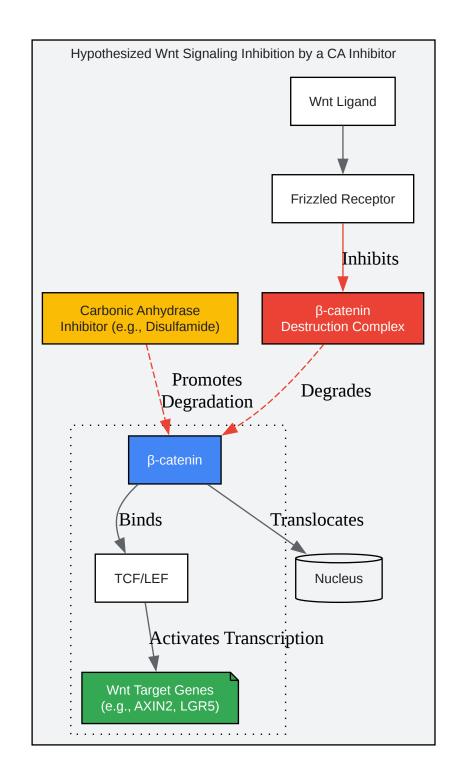
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Caption: Proposed mechanism of **Disulfamide** in cancer organoids.









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